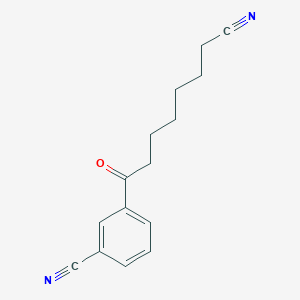

8-(3-Cyanophenyl)-8-oxooctanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The closest compound I found is Ethyl 8-(3-cyanophenyl)-8-oxooctanoate . It has a molecular weight of 287.36 and its IUPAC name is ethyl 8-(3-cyanophenyl)-8-oxooctanoate .

Chemical Reactions Analysis

Cyanoacetohydrazides can act as precursors in reactions leading to the construction of heterocycles . They can react at multiple sites, allowing for the synthesis of a variety of polyfunctional heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, etc. For the related compound 3-Cyanophenyl isothiocyanate, it appears as a slightly yellow solid .Aplicaciones Científicas De Investigación

1. Solid-State Structures in Cyanophenyl Compounds

Research by Haddon et al. (1992) focuses on the solid-state characterization of cyanophenyl-substituted compounds. This study provides insights into the structures and spatial arrangements of molecules similar to 8-(3-Cyanophenyl)-8-oxooctanenitrile, which could have implications in material science and molecular engineering Haddon, R., Hicks, R., Oakley, R. T., Palstra, T., Cordes, A. (1992). Preparation and Solid-state Structures of (Cyanophenyl)dithia- and (Cyanophenyl)diselenadiazolyl Radicals. Inorganic Chemistry.

2. Applications in Organic Synthesis

Shemyakina et al. (2014) explored the use of γ-hydroxyalk-2-ynenitriles, structurally related to 8-(3-Cyanophenyl)-8-oxooctanenitrile, in the stereoselective synthesis of functionalized furan derivatives. This indicates potential applications in organic synthesis and pharmacophore development Shemyakina, O., Stepanov, A., Volostnykh, O., Mal’kina, A., Ushakov, I., Trofimov, B. (2014). One-pot stereoselective tandem assembly of functionalized furan-3(2H)-one from γ-hydroxyalk-2-ynenitriles and 3-hydroxybenzoic acid. Russian Journal of Organic Chemistry.

3. Photoreactivity Studies

Albini, Fasani, and Oberti (1982) investigated the photochemical reaction involving 1,4-dicyanonaphtalene and methylbenzenes, which are chemically analogous to 8-(3-Cyanophenyl)-8-oxooctanenitrile. Their work provides insights into the electron transfer processes and the formation of benzylic radicals, relevant in photochemistry and materials science Albini, A., Fasani, E., Oberti, R. (1982). The photochemical reaction between 1,4-dicyanonaphtalene and methylbenzenes: Electron transfer and formation of benzylic radicals. Tetrahedron.

Safety And Hazards

Propiedades

IUPAC Name |

3-(7-cyanoheptanoyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c16-10-5-3-1-2-4-9-15(18)14-8-6-7-13(11-14)12-17/h6-8,11H,1-5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIGARDAYDEYFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)CCCCCCC#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642234 |

Source

|

| Record name | 3-(7-Cyanoheptanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3-Cyanophenyl)-8-oxooctanenitrile | |

CAS RN |

898767-66-3 |

Source

|

| Record name | 3-(7-Cyanoheptanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.